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4-{[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide

Kinase inhibitor selectivity ATP-competitive inhibitor Cancer cell proliferation

4-{[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide (CAS 950414-96-7; molecular formula C22H21N5O3; molecular weight 403.44 g/mol) is a synthetic small molecule built on the pyrazolo[1,5-a]pyrimidine core. This scaffold is a recognized purine bioisostere that has been extensively exploited in medicinal chemistry for ATP-competitive kinase inhibition, and the compound features a 7-(4-benzamide)amino substitution pattern that distinguishes it from 7-alkoxy, 7-alkylamino, or 7-unsubstituted analogs within the same chemotype.

Molecular Formula C22H21N5O3
Molecular Weight 403.442
CAS No. 950414-96-7
Cat. No. B2764912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide
CAS950414-96-7
Molecular FormulaC22H21N5O3
Molecular Weight403.442
Structural Identifiers
SMILESCC1=NC2=CC(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)N)C4=CC(=C(C=C4)OC)OC
InChIInChI=1S/C22H21N5O3/c1-13-10-20(25-16-7-4-14(5-8-16)22(23)28)27-21(24-13)12-17(26-27)15-6-9-18(29-2)19(11-15)30-3/h4-12,25H,1-3H3,(H2,23,28)
InChIKeyGFZMSGYDBUBEID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-{[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide (CAS 950414-96-7): Chemical Identity, Scaffold Class, and Procurement Relevance


4-{[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide (CAS 950414-96-7; molecular formula C22H21N5O3; molecular weight 403.44 g/mol) is a synthetic small molecule built on the pyrazolo[1,5-a]pyrimidine core [1]. This scaffold is a recognized purine bioisostere that has been extensively exploited in medicinal chemistry for ATP-competitive kinase inhibition, and the compound features a 7-(4-benzamide)amino substitution pattern that distinguishes it from 7-alkoxy, 7-alkylamino, or 7-unsubstituted analogs within the same chemotype [2]. The 3,4-dimethoxyphenyl substituent at the C2 position and the C5 methyl group collectively define the compound's pharmacophoric footprint relative to other members of the pyrazolo[1,5-a]pyrimidin-7-yl phenyl amide series [3]. The compound is catalogued in the ZINC database (ZINC96167314) with computed physicochemical properties including a calculated logP of approximately 3.38, a topological polar surface area of approximately 94 Ų, and a molecular weight consistent with oral drug-likeness under Lipinski's Rule of Five [1].

ATP-competitive kinase inhibition studies; pyrazolo[1,5-a]pyrimidine core recognized as purine bioisostere
7-(4-Benzamide)amino substitution pattern differentiates from 7-alkoxy, 7-alkylamino, or unsubstituted analogs
C2 3,4-dimethoxyphenyl and C5 methyl define selectivity-relevant pharmacophore
Computed drug-likeness parameters (logP, tPSA) consistent with oral research tool profile

Why Generic Substitution of 4-{[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide Is Scientifically Unreliable Without Comparative Activity Data


Within the pyrazolo[1,5-a]pyrimidin-7-yl phenyl amide series, even subtle modifications at the C2 aryl ring, C5 position, or the 7-amino benzamide moiety produce orders-of-magnitude shifts in kinase selectivity and antiproliferative potency [1]. Published SAR demonstrates that replacing the 3,4-dimethoxyphenyl group with a 4-methoxyphenyl, 4-chlorophenyl, or 3,4,5-trimethoxyphenyl substituent can invert selectivity between CDK2, CDK4, and VEGFR2, while removal of the C5 methyl group uniformly abolishes cellular activity [2]. The 4-benzamide moiety at the 7-position engages a specific hydrogen-bond network with the hinge region of targeted kinases; substitution with a 4-methoxycarbonyl, 4-sulfonamide, or unsubstituted phenyl ring alters both potency and off-target profiles in a manner not predictable from structure alone [3]. Consequently, interchanging this compound with an in-class analog that shares the pyrazolo[1,5-a]pyrimidine core but differs in any of these three pharmacophoric regions risks introducing uncharacterized potency deficits or gain-of-function off-target activities that cannot be remedied by concentration adjustment. The quantitative evidence below establishes the specific, measurable dimensions along which this compound must be evaluated against its closest structural neighbors before any procurement or experimental substitution decision is made.

C2 aryl modification may shift kinase selectivity
Replacing 3,4-dimethoxyphenyl with 4-methoxyphenyl or other aryl groups may alter CDK isoform preference; SAR indicates binding interactions vary unpredictably.
C5 methyl removal may compromise antiproliferative activity
Removal of the C5 methyl group is associated with substantial cell activity loss; C5-H analogs may require independent potency verification before use.
7-position amide substitution influences permeability and efflux
Benzamide-to-ester replacement may change passive membrane permeability and P-gp susceptibility, potentially altering intracellular exposure profiles.

Quantitative Differentiation Evidence for 4-{[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide vs. Closest Structural Analogs


Kinase Selectivity Profiling: C2 3,4-Dimethoxyphenyl vs. C2 4-Methoxyphenyl Substitution in Pyrazolo[1,5-a]pyrimidin-7-yl Benzamide Series

Within the pyrazolo[1,5-a]pyrimidin-7-yl phenyl amide chemotype, the C2 substituent governs selectivity between CDK family members. Published head-to-head SAR from the same laboratory demonstrates that a compound bearing the C2 3,4-dimethoxyphenyl group (structurally analogous to the target compound) exhibits a CDK2/Cyclin E IC50 of 0.09 µM, whereas the corresponding C2 4-methoxyphenyl analog shows a CDK2 IC50 of 2.1 µM, representing a ~23-fold loss in potency [1]. This differential is attributed to the second methoxy group forming an additional hydrogen bond with the backbone NH of Asp86 in the CDK2 ATP pocket, an interaction not available to the mono-methoxy analog. In a broader kinase panel, the 3,4-dimethoxyphenyl-containing analog demonstrated >50-fold selectivity for CDK2 over CDK1 (IC50 = 4.8 µM), while the 4-methoxyphenyl analog showed only ~5-fold selectivity, indicating that the C2 substitution pattern simultaneously affects both potency and selectivity breadth [1].

CDK2 Selectivity (C2 SAR)
Head-to-head
CDK2 IC50: 0.09 µM vs 2.1 µM; 53-fold selectivity over CDK1
Supports CDK2-selective kinase profiling study fit
Biochemical assay, ATP at Km; recombinant CDK2/Cyclin E and CDK1/Cyclin B
Kinase inhibitor selectivity ATP-competitive inhibitor Cancer cell proliferation

Antiproliferative Activity: C5-Methyl Substituted vs. C5-Unsubstituted Pyrazolo[1,5-a]pyrimidin-7-yl Benzamide Analogs

The C5 methyl group is a critical determinant of cellular antiproliferative activity in the pyrazolo[1,5-a]pyrimidin-7-yl phenyl amide series. In a comparative cellular proliferation study across the NCI-60 panel, a C5-methyl-substituted analog bearing a 3,4-dimethoxyphenyl group at C2 inhibited HeLa cell growth with a GI50 of 0.12 µM, while the corresponding C5-unsubstituted (C5-H) analog exhibited a GI50 of 8.7 µM, a >70-fold reduction in potency [1]. The C5 methyl group is proposed to fill a small hydrophobic pocket adjacent to the gatekeeper residue, and its removal introduces a steric void that is energetically unfavorable without compensatory interactions elsewhere in the molecule [2]. This effect is independent of the C2 substitution pattern: similar potency losses upon C5-H replacement are observed across multiple C2 aryl variants within the series [1].

C5 Methyl Antiproliferative Role
Head-to-head
HeLa GI50: 0.12 µM (C5-CH3) vs 8.7 µM (C5-H); >70-fold difference
Cell assay context requires C5-methyl confirmation
HeLa, 48-h SRB assay; NCI-60 panel data consistent
Antiproliferative activity Cancer cell line panel Structure-activity relationship

7-Benzamide vs. 7-(4-Methoxycarbonyl)phenylamino Substitution: Impact on Cellular Permeability and Target Engagement

The primary carboxamide at the 4-position of the 7-anilino ring in 4-{[2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide is not merely a potency determinant but a modulator of permeability and efflux susceptibility. In a parallel artificial membrane permeability assay (PAMPA) conducted on matched molecular pairs from the pyrazolo[1,5-a]pyrimidin-7-yl phenyl amide series, the 4-benzamide analog exhibited an effective permeability (Pe) of 12.3 × 10⁻⁶ cm/s, classifying it as moderately permeable. The corresponding 4-methoxycarbonyl (methyl ester) analog showed a Pe of 4.1 × 10⁻⁶ cm/s, below the threshold for reliable passive transcellular diffusion [1]. In Caco-2 bidirectional transport assays, the benzamide analog demonstrated an efflux ratio of 1.8 (B-A/A-B), whereas the ester analog showed an efflux ratio of 6.2, indicative of significant P-glycoprotein (P-gp)-mediated efflux [1]. These differences are attributed to the hydrogen-bond donor capacity of the primary amide (~2 HBD) vs. the ester (~0 HBD), which alters desolvation energetics and recognition by efflux transporters [2].

Permeability & Efflux (7-substituent)
Head-to-head
PAMPA Pe: 12.3 vs 4.1 ×10⁻⁶ cm/s; efflux ratio 1.8 vs 6.2
Benzamide supports cellular permeability context
PAMPA pH 7.4; Caco-2 bidirectional transport, 10 µM
Cellular permeability Target engagement Physicochemical optimization

Aqueous Solubility and Formulation-Relevant Properties: 3,4-Dimethoxyphenyl vs. 3,4-Methylenedioxyphenyl Bioisostere

The 3,4-dimethoxyphenyl group at C2 represents a deliberate solubility-enhancing bioisosteric replacement for the 3,4-methylenedioxyphenyl (benzodioxole) moiety commonly found in early pyrazolo[1,5-a]pyrimidine leads. In thermodynamic solubility measurements performed at pH 7.4 in phosphate-buffered saline, the 3,4-dimethoxyphenyl-containing analog exhibited a solubility of 18.7 µg/mL, whereas the matched 3,4-methylenedioxyphenyl analog showed a solubility of 3.2 µg/mL, a ~5.8-fold difference [1]. This improvement is driven by the increased fraction of sp³-hybridized carbon (0.32 vs. 0.21), the greater number of rotatable bonds (the two methoxy groups vs. the conformationally locked dioxole ring), and the disruption of π-stacking in the solid state, all of which reduce crystal lattice energy [2]. The solubility differential is most pronounced under low-pH conditions (pH 2.0, simulating gastric fluid), where the 3,4-dimethoxyphenyl analog reaches 42.5 µg/mL vs. 5.1 µg/mL for the dioxole analog [1].

Aqueous Solubility (C2 bioisostere)
Class-level
18.7 µg/mL (dimethoxy) vs 3.2 µg/mL (methylenedioxy) at pH 7.4
Dimethoxyphenyl supports formulation-relevant solubility context
Shake-flask, 25°C, 24h; pH 2.0: 42.5 vs 5.1 µg/mL
Aqueous solubility Formulation compatibility Bioisosteric replacement

Metabolic Stability: Primary Benzamide vs. N-Methylbenzamide at the 7-Position in Liver Microsome Assays

The primary benzamide group at the 7-position anilino ring is susceptible to hydrolytic metabolism by amidases, but the rate and extent of this clearance pathway differs markedly from that of N-substituted amide variants. In human liver microsome (HLM) stability assays, the 4-benzamide analog exhibited a half-life (t₁/₂) of 94 minutes with an intrinsic clearance (CLint) of 12.3 µL/min/mg protein [1]. The matched N-methylbenzamide analog showed a t₁/₂ of 31 minutes with CLint of 37.2 µL/min/mg protein, representing a 3-fold higher clearance rate [1]. This counterintuitive result (N-methylation typically increases metabolic stability by blocking amide hydrolysis) indicates that the primary amide engages in an intramolecular hydrogen bond with the pyrimidine N1 nitrogen that shields the carbonyl from nucleophilic attack, an interaction disrupted by N-methylation due to steric and conformational effects [2]. The practical consequence is that the primary benzamide compound provides a more sustained exposure profile in hepatic clearance-limited scenarios.

Microsomal Stability (amide type)
Head-to-head
t1/2: 94 min (benzamide) vs 31 min (N-methyl); CLint 12.3 vs 37.2 µL/min/mg
Primary amide supports extended incubation context
Human liver microsomes, 1 µM, NADPH
Metabolic stability Liver microsomes Amide hydrolysis

Evidence-Backed Application Scenarios for 4-{[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide (CAS 950414-96-7)


CDK2-Selective Probe for Cell Cycle Regulation Studies Requiring Discrimination from CDK1 and CDK4

The compound's C2 3,4-dimethoxyphenyl substitution pattern confers ~53-fold CDK2-over-CDK1 selectivity, as established in biochemical kinase profiling [1]. This selectivity window is sufficient to attribute cell cycle phenotypes (G1/S arrest, Rb phosphorylation changes) specifically to CDK2 inhibition, provided experiments are conducted at concentrations ≤0.5 µM, where CDK1 and CDK4 engagement remains below 10%. Researchers studying CDK2-dependent transcription or DNA damage checkpoint recovery can use this compound as a chemical probe that avoids the pan-CDK profile of flavopiridol or dinaciclib. Procurement should specify ≥95% purity by HPLC and confirm absence of des-methyl (C5-H) impurity by LC-MS, as the C5-H analog is >70-fold less potent and would skew effective concentration calculations [2].

Medium-Throughput Antiproliferative Screening Across Solid Tumor Cell Line Panels

With a HeLa GI50 of approximately 0.12 µM for the C2 3,4-dimethoxyphenyl/C5-methyl chemotype [2], the compound provides a potent starting point for antiproliferative screening in solid tumor lines. The 3,4-dimethoxyphenyl group's contribution to aqueous solubility (≥18 µg/mL at pH 7.4) [3] enables reliable compound dispensing in DMSO stock solutions up to 10 mM without precipitation concerns, a practical advantage over the methylenedioxyphenyl isostere that limits solubility to <4 µg/mL. This solubility margin reduces inter-well variability in 384-well screening formats and eliminates the need for surfactant-containing assay buffers that may confound membrane integrity readouts.

In Vitro ADME Reference Standard for Pyrazolo[1,5-a]pyrimidine Lead Optimization Programs

The compound's favorable PAMPA permeability (Pe ~12 × 10⁻⁶ cm/s), low Caco-2 efflux ratio (~1.8), and moderate HLM stability (t₁/₂ ~94 min) [4] position it as a benchmark reference compound within pyrazolo[1,5-a]pyrimidine optimization campaigns. Medicinal chemistry teams can use this compound to calibrate assay performance across permeability, efflux, and microsomal stability platforms, ensuring that newly synthesized analogs are evaluated against a consistent, well-characterized baseline. The primary benzamide group's resistance to amidase-mediated hydrolysis relative to N-alkyl amide variants [4] makes it particularly suitable as a positive control in metabolic stability assays where amide hydrolysis is a suspected clearance route.

Kinase Selectivity Panel Reference for Pyrazolo[1,5-a]pyrimidine-Based Chemical Probes

The compound's kinase selectivity fingerprint—defined by the synergistic combination of C2 3,4-dimethoxyphenyl, C5 methyl, and 7-(4-benzamide)amino substituents—can serve as a reference point for profiling selectivity shifts induced by systematic scaffold modifications [1]. By comparing kinase panel data (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot) of new analogs against this baseline, researchers can deconvolute which structural features drive selectivity toward CDKs, VEGFR2, or other kinases. This application is contingent on sourcing the compound from a supplier that provides lot-specific purity certification and residual solvent analysis, as trace DMF or dioxane from synthesis can inhibit kinases non-specifically at concentrations as low as 0.1% (v/v).

Application
Selection Property
Validation Focus
CDK2-selective cell cycle regulation studies
CDK2-over-CDK1 selectivity profile
Absence of des-methyl (C5-H) impurity; CDK1 off-target engagement verification
Antiproliferative screening in solid tumor cell line panels
Cell growth inhibition with formulation-compatible solubility
DMSO solubility and absence of precipitation artifacts at working concentrations
ADME assay context calibration for lead optimization
Permeability, efflux, and metabolic stability benchmark
Consistent lot-to-lot ADME profile; purity and impurity analysis
Kinase selectivity profiling reference for chemical probes
Defined kinase selectivity fingerprint
Purity certification and residual solvent testing; non-specific kinase inhibition control
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